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Compound of Interest

Compound Name: NCATS-SM4487

Cat. No.: B12422599

Introduction

Initial searches for the compound "NCATS-SM4487" did not yield any publicly available
information. It is possible that this is an internal designation, an incorrect name, or a compound
not yet disclosed in scientific literature.

As a comprehensive alternative, these application notes provide detailed information and
protocols for Metarrestin (ML246), a first-in-class clinical candidate developed in collaboration
with the National Center for Advancing Translational Sciences (NCATS). Metarrestin is a small
molecule inhibitor of the perinucleolar compartment (PNC), a subnuclear structure strongly
associated with the metastatic phenotype of cancer cells, making it a compound of high interest
for researchers, scientists, and drug development professionals in the field of oncology.[1][2][3]

[4115]

Application Notes
Background

Metastasis is the primary cause of mortality for many types of cancer, yet there is a lack of
therapeutic agents that specifically target this complex process.[1][3] Metarrestin was identified
through a high-content screen of over 140,000 compounds for its ability to disrupt the
perinucleolar compartment (PNC), a marker for the metastatic potential of cancer cells.[1][3] In
preclinical studies, Metarrestin has been shown to effectively suppress metastasis and extend
survival in various cancer models, including pancreatic, prostate, and breast cancer.[3][6] It has
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since progressed to a first-in-human Phase | clinical trial for patients with metastatic solid
tumors.[2][5][7]

Mechanism of Action

Metarrestin's primary mechanism of action is the disruption of the perinucleolar compartment
(PNC).[1][8] This is achieved, at least in part, through its interaction with the eukaryotic
translation elongation factor 1 alpha 2 (eEF1A2).[1][8] The binding of Metarrestin to eEF1A2
leads to a cascade of downstream effects, including the disruption of the nucleolar structure
and the inhibition of RNA polymerase | (Pol 1) transcription.[1][8] This ultimately hinders
ribosome biogenesis, a process critical for the high protein synthesis rates required by
metastatic cancer cells.[2][9]

Data Summary

The following tables summarize the key quantitative data from preclinical studies of Metarrestin
In cancer metastasis models.

Table 1: In Vitro Activity of Metarrestin

Parameter Cell Line(s) Concentration Effect Reference(s)
_ Effective
PNC Multiple cancer )
] ] 1uM reduction of [1]

Disassembly cell lines

PNCs
o Inhibition of
Inhibition of o )
) PANC-1, PC3M 0.6 uM Matrigel invasion  [1][2]
Invasion

within 24 hours

Table 2: In Vivo Efficacy of Metarrestin in a Pancreatic Cancer Xenograft Model (NSG PANC-1)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/pdf/Metarrestin_A_Targeted_Approach_Against_Pancreatic_Cancer_Metastasis.pdf
https://ccr.cancer.gov/news/article/trial-opens-to-evaluate-a-potential-anti-metastasis-compound
https://clinicaltrials.gov/study/NCT04222413
https://pmc.ncbi.nlm.nih.gov/articles/PMC6176865/
https://basergalab.yale.edu/news/metarrestin-perinucleolar-compartment-inhibitor-effectively-suppresses-metastasis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6176865/
https://basergalab.yale.edu/news/metarrestin-perinucleolar-compartment-inhibitor-effectively-suppresses-metastasis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6176865/
https://basergalab.yale.edu/news/metarrestin-perinucleolar-compartment-inhibitor-effectively-suppresses-metastasis
https://www.benchchem.com/pdf/Metarrestin_A_Targeted_Approach_Against_Pancreatic_Cancer_Metastasis.pdf
https://www.cancer.gov/news-events/cancer-currents-blog/2018/metaresstin-metastatic-tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC6176865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6176865/
https://www.benchchem.com/pdf/Metarrestin_A_Targeted_Approach_Against_Pancreatic_Cancer_Metastasis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Treatment Regimen Key Findings Reference(s)
10 mg/kg daily (in chow), ,
o Prevented mortality beyond 90
initiated 6 weeks post- [1112]
] ] days of treatment.
inoculation
10 mg/kg daily (in chow), Extended survival compared to (]
initiated after macrometastasis  vehicle-treated mice.
Mice were free of metastases
in the lung and liver, while
Not specified untreated mice had tumors in [6]
the liver (P < 0.01) and lungs
(P < 0.05).
Table 3: Pharmacokinetic Properties of Metarrestin
Parameter Species Value Reference(s)
Oral Bioavailability Mouse > 80% [4]

Experimental Protocols
Protocol 1: High-Content Screening for PNC Inhibitors

This protocol outlines the methodology used to identify compounds that disrupt the

perinucleolar compartment (PNC).

e Cell Line Engineering:

o Engineer a metastatic cancer cell line with a high prevalence of PNCs (e.g., PC3M

prostate cancer cells) to stably express a fluorescently tagged PNC component, such as

GFP-PTB (polypyrimidine tract-binding protein).[1]

e Compound Plating:

o Dispense a library of small molecule compounds into 1536-well microplates at various

concentrations.
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e Cell Seeding and Treatment:

o Seed the engineered cells into the compound-containing plates.

o Incubate the cells with the compounds for a defined period (e.g., 24 hours).
e Image Acquisition:

o Utilize an automated high-content imaging system to capture fluorescence images of the
cells in each well. Acquire images of both the GFP-tagged PNCs and a nuclear
counterstain (e.g., DAPI).

e Image Analysis:

o Use image analysis software to automatically identify individual cells and quantify the
presence and integrity of PNCs within each nucleus.

o Identify "hit" compounds as those that significantly reduce the percentage of cells with
distinct PNCs without causing significant cytotoxicity.

e Secondary Assays:

o Perform secondary assays on hit compounds to exclude those that induce apoptosis, DNA
damage, or cell cycle arrest.[1]

Protocol 2: In Vitro Cell Invasion Assay (Matrigel Assay)

This protocol details the procedure for assessing the effect of Metarrestin on cancer cell

invasion.
e Preparation of Transwell Inserts:

o Use Transwell inserts with a porous membrane (e.g., 8 um pore size) coated with a layer
of Matrigel, a basement membrane matrix.

o Cell Seeding:

o Culture cancer cells (e.g., PANC-1 or PC3M) to sub-confluency.
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o Harvest the cells and resuspend them in serum-free medium.

o Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts. Include
Metarrestin at the desired concentration in the cell suspension for the treatment group.[2]

e Chemoattractant Addition:

o Add a chemoattractant, such as a medium containing fetal bovine serum, to the lower
chamber of the Transwell plate.[2]

¢ Incubation:

o Incubate the plate for a period that allows for cell invasion (e.g., 24 hours) at 37°C in a
humidified incubator.

¢ Quantification of Invasion:

o After incubation, remove the non-invading cells from the upper surface of the membrane
with a cotton swab.

o Fix and stain the invading cells on the lower surface of the membrane with a suitable stain
(e.q., crystal violet).

o Elute the stain and measure the absorbance using a plate reader, or count the number of
invading cells in multiple fields of view under a microscope.

o Compare the number of invading cells in the Metarrestin-treated group to the vehicle
control group.

Protocol 3: Orthotopic Pancreatic Cancer Xenograft
Model for In Vivo Efficacy Studies

This protocol describes the use of an orthotopic mouse model to evaluate the anti-metastatic
efficacy of Metarrestin in vivo.

¢ Animal Model:
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o Use immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to prevent rejection
of human tumor cells.[1][2]

e Tumor Cell Implantation:

o Surgically implant human pancreatic cancer cells (e.g., PANC-1) into the pancreas of the
mice.[2]

e Treatment Administration:

o After a period to allow for tumor establishment and the development of micrometastases
(e.g., 6 weeks), begin treatment with Metarrestin.[1]

o Metarrestin can be administered orally, for example, by incorporating it into the mouse
chow at a concentration designed to deliver a specific daily dose (e.g., 10 mg/kg).[1][2]

e Monitoring:

o Monitor the mice regularly for signs of tumor progression, metastasis, and any potential
treatment-related toxicity (e.g., body weight changes, general health).

» Efficacy Endpoints:
o The primary endpoints for efficacy can include:
= Overall survival of the mice.

» Metastatic burden in distant organs (e.g., liver, lungs), which can be assessed at the
end of the study through histological analysis or imaging.[1][6]

o Compare the outcomes in the Metarrestin-treated group to a vehicle-treated control group.
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Caption: Proposed signaling pathway of Metarrestin in cancer cells.

Orthotopic Implantation of
PANC-1 Cells into NSG Mice

l

Tumor Establishment and
Micrometastasis Formation
(e.g., 6 weeks)

:

Treatment Initiation

Control Group

Metarrestin in Chow
(e.g., 10 mg/kg/day)

Vehicle Control Chow

Regular Monitoring:
- Body Weight
- General Health

Efficacy Endpoints

Metastatic Burden Assessment

Overall Survival Analysis (Liver, Lungs)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12422599?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Experimental workflow for in vivo efficacy studies of Metarrestin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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